Product packaging for Fura-5F (pentapotassium)(Cat. No.:)

Fura-5F (pentapotassium)

Cat. No.: B12392786
M. Wt: 836.0 g/mol
InChI Key: LHNVHDLFOLNARU-UHFFFAOYSA-I
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Description

Significance of Calcium Ions in Cellular Regulation

Calcium ions (Ca2+) are indispensable to the physiology and biochemistry of cells within all organisms. wikipedia.org They function as a crucial second messenger in a multitude of signal transduction pathways, orchestrating a wide array of cellular activities. wikipedia.orgnumberanalytics.comwikipedia.org The concentration of Ca2+ in the cytoplasm is normally maintained at a very low level, around 100 nM, which is approximately 20,000 to 100,000 times lower than the concentration outside the cell. wikipedia.org This steep concentration gradient allows for rapid and significant changes in intracellular calcium levels upon stimulation, triggering various cellular responses.

The roles of calcium as a second messenger are diverse and vital, encompassing processes such as:

Muscle Contraction: Calcium ions bind to proteins like troponin-C, initiating the cascade of events that lead to muscle contraction. wikipedia.org

Neurotransmitter Release: The influx of Ca2+ into neurons at the synapse is a critical step for the release of neurotransmitters. wikipedia.orgwikipedia.orgnumberanalytics.com

Gene Expression and Cell Growth: Calcium signaling is involved in the regulation of gene expression and is essential for processes like cell proliferation, differentiation, and development. numberanalytics.comnumberanalytics.com

Fertilization and Cell Division: Calcium ions play a role in the process of fertilization and are involved in regulating several aspects of cell division. wikipedia.orgnih.gov

Enzyme Regulation: Many enzymes require calcium ions as a cofactor to function correctly. wikipedia.org

Given the extensive and critical roles of calcium, the precise regulation of its signaling is paramount. Dysregulation of Ca2+ signaling is implicated in a variety of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. numberanalytics.com

Evolution of Fluorescent Calcium Indicators in Biomedical Research

The ability to visualize and measure fluctuations in intracellular Ca2+ has revolutionized the life sciences. nih.govnih.govacs.org The journey of fluorescent calcium indicators began with the development of chelators that could selectively bind Ca2+. A significant breakthrough came in 1980 with the synthesis of BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), a highly selective calcium buffer. nih.govacs.org

This paved the way for the creation of the first generation of fluorescent indicators. One of the earliest and most influential was Fura-2, introduced in 1985. nih.gov Fura-2 is a ratiometric indicator, meaning its fluorescence properties change upon binding to Ca2+, allowing for more accurate quantification of calcium concentrations. nih.govnih.govionbiosciences.com This is achieved by measuring the ratio of fluorescence intensity at two different excitation wavelengths. nih.gov

The success of Fura-2 spurred the development of a wide range of other chemical indicators with varying affinities for calcium, different spectral properties, and improved brightness. nih.govmdpi.com These include indicators like Indo-1, which is well-suited for flow cytometry, and various Fluo dyes. nih.govthermofisher.com More recently, genetically encoded calcium indicators (GECIs) like GCaMP have been developed. wikipedia.orgoxinst.com These are proteins that can be expressed in specific cells or organisms, offering a powerful tool for in vivo imaging. wikipedia.org The evolution of these indicators has provided researchers with a diverse toolkit to study calcium dynamics in a vast array of biological contexts.

Overview of Fura-5F (pentapotassium) as a Research Tool

Fura-5F (pentapotassium) is a cell-impermeant, ratiometric fluorescent calcium indicator. targetmol.commedchemexpress.com It is a derivative of the widely used Fura-2 indicator. nih.gov The key distinction of Fura-5F is its lower affinity for Ca2+ compared to Fura-2. nih.gov This characteristic makes it particularly valuable for measuring higher concentrations of intracellular calcium that might saturate higher-affinity indicators. mdpi.comthermofisher.com

The addition of a fluorine atom to the BAPTA chelator structure of Fura-2 results in this decreased binding affinity. mdpi.comthermofisher.com Like its predecessor, Fura-5F exhibits a shift in its excitation spectrum upon binding to Ca2+, allowing for ratiometric measurements. nih.govnih.gov This property helps to minimize issues such as uneven dye loading, photobleaching, and changes in cell volume, leading to more precise and reliable quantification of calcium levels. nih.govigem.org The pentapotassium salt form of Fura-5F is water-soluble but not permeable to cell membranes, requiring it to be introduced into cells via methods like microinjection. targetmol.com A membrane-permeant version, Fura-5F AM, is also available, which can be loaded into cells where it is then converted to its active, cell-impermeant form by cellular esterases. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H19FK5N3O14 B12392786 Fura-5F (pentapotassium)

Properties

Molecular Formula

C28H19FK5N3O14

Molecular Weight

836.0 g/mol

IUPAC Name

pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-fluorophenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate

InChI

InChI=1S/C28H24FN3O14.5K/c29-15-1-2-16(31(10-23(33)34)11-24(35)36)20(7-15)44-4-3-43-19-5-14-6-21(27-30-9-22(46-27)28(41)42)45-18(14)8-17(19)32(12-25(37)38)13-26(39)40;;;;;/h1-2,5-9H,3-4,10-13H2,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;;/q;5*+1/p-5

InChI Key

LHNVHDLFOLNARU-UHFFFAOYSA-I

Canonical SMILES

C1=CC(=C(C=C1F)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+]

Origin of Product

United States

Chemical and Physical Properties of Fura 5f Pentapotassium

Fura-5F (pentapotassium) is a complex organic molecule designed specifically for the detection of calcium ions. Its chemical and physical properties are crucial for its function as a fluorescent indicator.

PropertyValue
Molecular Formula C28H19FK5N3O14
Molecular Weight 835.95 g/mol
Form Solid Powder
Solubility Water-soluble
Cell Permeability Cell-impermeant

Data sourced from multiple references. targetmol.com

The pentapotassium salt form ensures its solubility in aqueous solutions, which is essential for its application in biological experiments. Its cell-impermeant nature means it cannot passively cross the cell membrane and must be introduced directly into the cytoplasm. biotium.com

Spectral and Fluorescence Properties

The utility of Fura-5F as a calcium indicator lies in its distinct spectral properties that change upon binding to calcium ions. It is a ratiometric indicator, meaning the ratio of its fluorescence intensity at two different excitation wavelengths is used to determine the calcium concentration.

PropertyCa2+-freeCa2+-bound
Excitation Maximum (λex) ~363 nm~335-340 nm
Emission Maximum (λem) ~510-512 nm~510-512 nm
Dissociation Constant (Kd) ~400 nM

Data sourced from multiple references. thermofisher.comnih.govnih.govbiotium.com

Upon binding to Ca2+, the excitation maximum of Fura-5F shifts from approximately 363 nm to around 335-340 nm, while the emission maximum remains relatively unchanged at about 510-512 nm. nih.govbiotium.com This shift in the excitation spectrum is the basis for ratiometric imaging. By exciting the dye alternately at 340 nm and 380 nm and measuring the resulting emission at 520 nm, a ratio of the two fluorescence signals (F340/F380) can be calculated, which directly correlates with the intracellular calcium concentration. nih.govbiorxiv.org

The dissociation constant (Kd) of approximately 400 nM indicates a lower affinity for Ca2+ compared to Fura-2 (Kd ≈ 145-224 nM). thermofisher.comnih.gov This makes Fura-5F better suited for measuring Ca2+ concentrations in the range of 100 nM to 1 µM and higher, where high-affinity indicators might become saturated. nih.gov

Mechanism of Action

The mechanism of Fura-5F relies on the principles of ion chelation and fluorescence resonance energy transfer. The core of the Fura-5F molecule is a BAPTA-like chelator, which is a structure that can selectively bind to divalent cations like Ca2+. mdpi.com

When Fura-5F is in a low-calcium environment, the chelator is not bound to Ca2+. In this state, excitation with ultraviolet light at around 363 nm results in fluorescence emission. biotium.com

Upon an increase in the intracellular calcium concentration, Ca2+ ions bind to the BAPTA-like chelator of the Fura-5F molecule. This binding event induces a conformational change in the molecule. This change alters the electronic properties of the attached fluorophore, causing a shift in its optimal excitation wavelength to around 335-340 nm. biotium.comacs.org

This change in excitation properties is what allows for ratiometric measurement. By alternating the excitation wavelength and measuring the corresponding emission, researchers can obtain a ratio that is proportional to the concentration of free Ca2+. This ratiometric approach provides a more robust and quantitative measurement of calcium levels, as it is less susceptible to variations in dye concentration, cell thickness, or photobleaching. nih.govthermofisher.com

Advantages and Limitations

Fura-5F offers several advantages as a fluorescent calcium indicator, but it also has some limitations that researchers need to consider.

Advantages:

Ratiometric Measurement: The dual-excitation property allows for precise and quantitative measurements of Ca2+ concentrations, correcting for many common artifacts in fluorescence microscopy. ionbiosciences.comnih.govigem.org

Lower Calcium Affinity: Its Kd of ~400 nM makes it ideal for studying cellular events that involve larger increases in calcium, into the micromolar range, without the indicator becoming saturated. thermofisher.comnih.gov This provides a larger dynamic range for recording cytosolic Ca2+ signals. nih.gov

Well-Characterized: As a derivative of Fura-2, its properties and behavior are well-understood within the scientific community. nih.gov

Limitations:

UV Excitation: The need for ultraviolet light for excitation can be phototoxic to cells, potentially causing damage and affecting the biological processes being studied. nih.gov

Cell Loading: The pentapotassium salt is cell-impermeant and requires invasive loading techniques like microinjection. While the AM ester form allows for non-invasive loading, complete hydrolysis by cellular esterases is necessary for accurate measurements. medchemexpress.comthermofisher.com

Potential for Compartmentalization: Like other chemical indicators, Fura-5F can sometimes be sequestered into intracellular organelles, which can complicate the interpretation of cytosolic calcium signals. igem.org

Challenges, Limitations, and Advanced Developments in Fura 5f Research

Optimization of Fura-5F for Specific Cellular Environments

The utility of a calcium indicator is intrinsically linked to its dissociation constant (Kd), which defines the concentration range over which it is most sensitive. High-affinity indicators are suitable for measuring the low resting Ca²⁺ levels in the cytosol, while lower-affinity indicators are optimized for subcellular compartments where calcium concentrations are significantly higher. nih.gov

Fura-5F, with a Kd of approximately 400 nM, is a lower-affinity analogue of Fura-2 (Kd ≈ 145 nM). igem.orgthermofisher.com This modification, achieved by adding a single electron-withdrawing fluorine atom to the BAPTA chelator structure, makes Fura-5F and other derivatives like Fura-4F and Fura-6F better suited for measuring high Ca²⁺ concentrations that would saturate high-affinity dyes. igem.orgthermofisher.comresearchgate.net This characteristic is an intentional optimization for studying Ca²⁺ dynamics within specific organelles such as the endoplasmic reticulum or mitochondria, where calcium levels can reach micromolar ranges. nih.gov

However, a significant challenge arises when imaging within acidic organelles like lysosomes or parts of the Golgi apparatus. ucl.ac.uk The fluorescence of many indicators, including those based on fluorescein (B123965) and GFP, is pH-sensitive and tends to decrease in acidic environments. ucl.ac.ukmdpi.com While Fura-based indicators are generally robust, their performance can be affected by the low pH found in these compartments (pH 4.5-6.7). ucl.ac.ukpnas.org This pH sensitivity can complicate the accurate quantification of Ca²⁺, necessitating careful calibration or the simultaneous measurement of pH to correct for artifacts. mdpi.com Research into more pH-resistant indicators, including some genetically encoded variants, is an active area aimed at overcoming this limitation for organelle-specific studies. ucl.ac.ukpnas.org Another issue is the potential for compartmentalization, where the acetoxymethyl (AM) ester forms of the dye can accumulate non-specifically in organelles like mitochondria, which can complicate the interpretation of cytosolic signals. igem.orgresearchgate.netuci.edu

Table 1: Comparison of Fura-2 and its Low-Affinity Derivatives This table provides a comparative overview of the dissociation constants (Kd) for Ca²⁺ of Fura-2 and its fluorinated derivatives, highlighting their suitability for different calcium concentration ranges.

IndicatorCa²⁺ Dissociation Constant (Kd)Primary Application Environment
Fura-2 ~145 nM igem.orgResting cytosolic Ca²⁺
Fura-5F ~400 nM thermofisher.comElevated cytosolic or organellar Ca²⁺
Fura-4F ~770 nM thermofisher.comHigh concentration organellar Ca²⁺
Fura-6F ~5.3 µM thermofisher.comVery high concentration organellar Ca²⁺

Addressing Spatiotemporal Resolution Challenges

A primary advantage of ratiometric indicators like Fura-5F is that the ratio of fluorescence intensities at two excitation wavelengths (typically 340 nm and 380 nm) provides a quantitative measure of Ca²⁺ concentration that corrects for variables like dye concentration, photobleaching, and cell thickness. thermofisher.comoxinst.com However, this very feature imposes a significant limitation on temporal resolution. nih.gov The need to mechanically switch between excitation wavelengths using a filter wheel or monochromator fundamentally limits the speed at which images can be acquired. uci.edubitesizebio.com This can be insufficient for resolving very rapid Ca²⁺ transients, such as those occurring during individual action potentials or within synaptic microdomains. uci.edunih.gov

Furthermore, Fura-5F requires excitation with ultraviolet (UV) light. pnas.org UV light is known to be phototoxic, causing cellular damage and generating background autofluorescence, which can compromise cell viability and the quality of long-term imaging experiments. nih.govnorthwestern.edu While using the lowest possible dye concentrations and excitation light levels can mitigate these effects, the trade-off is often a lower signal-to-noise ratio (SNR). uci.edunorthwestern.edu Photobleaching, the irreversible photodestruction of the fluorophore, is another concern with prolonged UV exposure, although the ratiometric approach helps to compensate for its effects on quantification. thermofisher.comoxinst.com

Efforts to address these spatiotemporal limitations include the use of high-speed imaging systems with fast cameras (like EMCCD and sCMOS) and rapid illumination switching. nih.gov However, a more fundamental shift in the field is moving towards single-wavelength indicators with visible light excitation (e.g., Fluo-4, Cal-520) for studies demanding the highest temporal resolution, despite the loss of inherent ratiometric correction. uci.edunih.gov

Integration with Multimodal Imaging Techniques

To gain a more comprehensive understanding of cellular function, researchers often need to correlate Ca²⁺ dynamics with other physiological events. This has driven the integration of Fura-based calcium imaging with other techniques.

One common approach is to use Fura dyes simultaneously with other fluorescent probes. Because Fura-5F is excited in the UV and emits around 510 nm, it is spectrally compatible with red-shifted indicators or proteins. pnas.orgnih.gov For instance, Fura-2 has been used concurrently with genetically encoded sensors to simultaneously monitor Ca²⁺ levels in the cytosol and the endoplasmic reticulum, providing direct insight into the flux between these compartments. pnas.orgpnas.org It has also been co-loaded with other dyes, such as the voltage-sensitive dye JPW1114, to correlate changes in membrane potential with calcium influx in single neurons. nih.gov

Beyond light microscopy, there is growing interest in correlating calcium signals with other imaging modalities. Researchers have successfully combined Fura-2 imaging with Magnetic Resonance Imaging (MRI). ucl.ac.uk In one study, an MRI contrast agent was used to track cellular signaling, and the results were validated in parallel experiments using the fluorescent indicator Fura-2FF, a low-affinity Fura derivative. nih.gov This multimodal approach allows for the detection of calcium signaling events in deep tissues with MRI, while leveraging the precision of fluorescent indicators for validation and mechanistic studies at the cellular level. nih.gov

Table 2: Examples of Fura Indicator Integration with Other Imaging Methods This table summarizes research applications where Fura-type indicators have been used in conjunction with other advanced imaging techniques to achieve a multimodal understanding of cellular processes.

Paired TechniqueResearch GoalExample Compound Used
Genetically Encoded Sensors (e.g., erGAP1) Simultaneous measurement of Ca²⁺ in cytosol and ER pnas.orgFura-2
Voltage-Sensitive Dyes (e.g., JPW1114) Correlating membrane potential with Ca²⁺ signals in neurons nih.govFura Dyes
Magnetic Resonance Imaging (MRI) Validating MRI-based Ca²⁺ sensors and deep tissue imaging nih.govFura-2FF

Future Directions in Fluorescent Calcium Indicator Design and Application

The limitations of UV-excitable dyes like Fura-5F have spurred significant innovation in the design of new calcium probes. The future of the field is largely focused on two major avenues: the development of improved chemical dyes and the expanding use of genetically encoded calcium indicators (GECIs). nih.govelifesciences.org

A key trend in chemical dye development is the shift towards longer, visible-light excitation wavelengths to minimize phototoxicity and tissue scattering. oxinst.compnas.org Red-shifted indicators, such as X-Rhod-1 and the newer Asante Calcium Red, allow for deeper tissue penetration and are more compatible with multimodal experiments, particularly those involving optogenetics where blue or green light is used for stimulation. oxinst.comnih.govelifesciences.org Efforts are also underway to create ratiometric indicators that operate entirely within the visible spectrum, combining the quantitative advantages of Fura-2 with the safety of longer wavelength light. pnas.org

The most significant evolution has been the rise of GECIs, such as the GCaMP series. bitesizebio.comnih.gov These protein-based sensors can be genetically targeted to specific cell types or even subcellular organelles, offering a level of spatial precision unattainable with chemical dyes that load indiscriminately. bitesizebio.comacs.org While early GECIs were inferior to chemical dyes in terms of signal-to-noise ratio and kinetics, successive generations (e.g., GCaMP6) have shown dramatic improvements. researchgate.netnih.gov Recently, new GECIs based on brighter fluorescent proteins like mNeonGreen (e.g., the NEMO series) are further enhancing sensitivity. nih.govmdpi.com These advanced GECIs are becoming the tools of choice for many applications, especially for in vivo imaging in neuroscience, effectively addressing many of the spatiotemporal and targeting challenges associated with indicators like Fura-5F. researchgate.netnih.gov

Q & A

Q. How should researchers design experiments to optimize Fura-5F loading efficiency in live-cell calcium imaging?

Methodological guidance:

  • Protocol variables : Test concentrations of Fura-5F (e.g., 1–10 µM) and incubation times (5–30 minutes) across cell types. Include controls with calcium-free buffers to validate dye responsiveness .
  • Esterase activity : Use pluronic acid (0.02–0.1%) to enhance acetoxymethyl (AM) ester cleavage in cells with low intrinsic esterase activity .
  • Validation : Confirm intracellular dye retention via post-loading washes and measure background fluorescence in unloaded cells .

Q. What are common pitfalls in interpreting Fura-5F ratiometric data, and how can they be mitigated?

Methodological guidance:

  • Autofluorescence correction : Measure fluorescence in unstained cells under identical excitation/emission settings and subtract values from experimental data .
  • Ion interference : Use calibration buffers with defined Ca²⁺ concentrations (e.g., 0–1 µM EGTA-based buffers) to account for magnesium or pH effects on Kd .
  • Photobleaching : Limit exposure time and use neutral-density filters to preserve dye integrity during time-lapse imaging .

Q. How can researchers validate Fura-5F specificity for calcium in systems with competing divalent cations?

Methodological guidance:

  • Chelator controls : Introduce cell-permeable chelators (e.g., BAPTA-AM) to sequester intracellular Ca²⁺ and confirm fluorescence ratio shifts .
  • Competition assays : Compare Fura-5F responses in Ca²⁺-free buffers supplemented with Mn²⁺ or Zn²⁺ to quantify off-target binding .

Advanced Research Questions

Q. What computational approaches are recommended for deconvoluting Fura-5F signals in heterogeneous cell populations?

Methodological guidance:

  • Region-of-interest (ROI) segmentation : Use imaging software (e.g., ImageJ, MATLAB) to isolate signals from subcellular compartments (e.g., cytoplasm vs. organelles) .
  • Machine learning : Train models on calibration data to predict Ca²⁺ concentrations in mixed populations with varying dye-loading efficiencies .

Q. How can researchers reconcile contradictory Fura-5F data obtained from fluorescence plate readers versus single-cell imaging systems?

Methodological guidance:

  • Signal averaging : Compare population-level plate reader data (mean fluorescence) with imaging-derived single-cell traces to identify outlier subpopulations .
  • Dye distribution analysis : Quantify intracellular Fura-5F partitioning via HPLC or mass spectrometry to assess compartment-specific loading biases .

Q. What strategies improve Fura-5F’s utility in high-throughput screening of calcium-dependent pathways?

Q. How should researchers calibrate Fura-5F for absolute calcium quantification in non-standardized buffers?

Methodological guidance:

  • In situ calibration : Perfuse cells with buffers containing 10 µM ionomycin and sequential Ca²⁺ concentrations (0 nM–39.8 µM) to derive cell-specific Kd values .
  • Ratiometric validation : Confirm linearity between 340/380 nm excitation ratios and Ca²⁺ concentrations using purified reconstituted dye in vitro .

Q. What experimental controls are critical when using Fura-5F in calcium flux assays involving pharmacological agonists/antagonists?

Methodological guidance:

  • Vehicle controls : Include DMSO or solvent-only treatments to rule out dye-solvent interactions .
  • Baseline stabilization : Pre-incubate cells for ≥10 minutes in assay buffers to minimize drift from temperature or pH fluctuations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.